gancaonin P-3/'-methyl ether
gancaonin P-3/'-methyl ether
Gancaonin p 3'methyl ether, also known as thmif, belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, gancaonin p 3'methyl ether is considered to be a flavonoid lipid molecule. Gancaonin p 3'methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin p 3'methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin p 3'methyl ether can be found in herbs and spices. This makes gancaonin p 3'methyl ether a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
151776-21-5
VCID:
VC0121961
InChI:
InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3
SMILES:
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C
Molecular Formula:
C21H20O7
Molecular Weight:
384.4 g/mol
gancaonin P-3/'-methyl ether
CAS No.: 151776-21-5
Main Products
VCID: VC0121961
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol
CAS No. | 151776-21-5 |
---|---|
Product Name | gancaonin P-3/'-methyl ether |
Molecular Formula | C21H20O7 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3 |
Standard InChIKey | UXTFKMCFQVSJLL-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |
Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C |
Melting Point | 160-162°C |
Physical Description | Solid |
Description | Gancaonin p 3'methyl ether, also known as thmif, belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, gancaonin p 3'methyl ether is considered to be a flavonoid lipid molecule. Gancaonin p 3'methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin p 3'methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin p 3'methyl ether can be found in herbs and spices. This makes gancaonin p 3'methyl ether a potential biomarker for the consumption of this food product. |
Synonyms | 3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone gancaonin P-3'-methyl ether gancaonin P-3'-methylether THMIF |
PubChem Compound | 5317483 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume